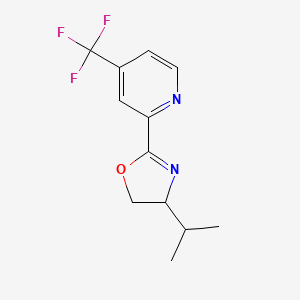

2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13F3N2O |

|---|---|

Molecular Weight |

258.24 g/mol |

IUPAC Name |

4-propan-2-yl-2-[4-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C12H13F3N2O/c1-7(2)10-6-18-11(17-10)9-5-8(3-4-16-9)12(13,14)15/h3-5,7,10H,6H2,1-2H3 |

InChI Key |

OZRYFBWEKRTVMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1COC(=N1)C2=NC=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Two-Step Synthesis Strategy

The preparation of pyridine-containing oxazoline derivatives typically involves two main steps: formation of the oxazoline ring followed by its attachment to the appropriately functionalized pyridine structure. For trifluoromethyl-substituted derivatives, this approach requires careful consideration of reaction conditions due to the electron-withdrawing nature of the CF₃ group.

Convergent vs. Linear Synthetic Routes

Two general strategies can be employed for the synthesis:

Convergent approach : Separately preparing the trifluoromethylated pyridine component and the isopropyl-oxazoline moiety, followed by coupling.

Linear approach : Starting with a suitable pyridine precursor already containing the trifluoromethyl group, and building the oxazoline ring directly onto this scaffold.

The synthesis can be optimized for yield and purity using continuous flow reactors and advanced purification techniques, with methods focusing on scalability and cost-effectiveness while minimizing environmental impact.

Detailed Preparation Methods

Synthesis from Pyridine Carboxylic Acid Derivatives

Drawing from the preparation of related compounds such as 2,6-bis[(4S)-4-isopropyl-2-oxazolin-2-yl]pyridine, one viable synthetic route starts with appropriately substituted pyridine carboxylic acids. The general procedure involves:

- Selection of 4-trifluoromethylpyridine-2-carboxylic acid as the starting material

- Activation of the carboxylic acid using coupling reagents (e.g., thionyl chloride or carbonyldiimidazole)

- Coupling with (R)-2-amino-3-methylbutan-1-ol (derived from L-valine)

- Cyclization of the resulting amide to form the oxazoline ring

This approach has been successfully applied to the synthesis of analogous compounds and can be adapted for the target molecule with appropriate modifications to accommodate the trifluoromethyl group.

Synthesis via Pyridine Nitrile Intermediates

An alternative route involves the use of nitrile intermediates:

- Preparation of 4-trifluoromethylpyridine-2-carbonitrile from appropriate precursors

- Coordination with zinc chloride to activate the nitrile group

- Reaction with (R)-2-amino-3-methylbutan-1-ol under basic conditions

- Cyclization to form the oxazoline ring with retention of stereochemistry

This method offers advantages in terms of milder reaction conditions and potentially higher stereoselectivity.

Modified Procedure Based on Related Fluorinated Derivatives

Insights from the synthesis of related compounds such as 2-({5-fluoro-2-[(4S)-4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}amino)-5-(trifluoromethyl)pyridine provide valuable methodological approaches. The synthetic methodology described by Wolińska et al. can be adapted with appropriate modifications:

- Selection of suitable 4-trifluoromethylpyridine derivatives as starting materials

- Installation of reactive functionality at the 2-position of the pyridine ring

- Preparation of the isopropyl-substituted oxazoline component

- Coupling reaction to connect the pyridine and oxazoline moieties

- Purification and characterization of the target compound

Reaction Conditions and Parameters

Temperature and Solvent Considerations

The synthesis of pyridine-oxazoline compounds requires careful control of reaction conditions. Based on related syntheses, the following parameters are typically important:

| Reaction Step | Temperature Range | Recommended Solvents | Duration |

|---|---|---|---|

| Acid Activation | 0-5°C initially, then reflux | Dichloromethane, Thionyl chloride | 3-4 hours |

| Coupling with Amino Alcohol | -10°C to room temperature | THF, Dichloromethane | 12-24 hours |

| Cyclization | Reflux | Xylene, Toluene | 6-12 hours |

| Purification | Room temperature | Various based on technique | Varies |

Catalyst and Reagent Selection

The choice of catalysts and reagents significantly impacts the efficiency and stereoselectivity of the synthesis:

- For carboxylic acid activation: Thionyl chloride, oxalyl chloride, or 1,1'-carbonyldiimidazole

- For amide formation: HATU, EDC/HOBt, or DCC/DMAP

- For cyclization: p-Toluenesulfonic acid, thionyl chloride, or Burgess reagent

- For stereochemical control: Lewis acids such as zinc(II) or titanium(IV) complexes

Optimization Techniques

The synthesis can be optimized through several techniques:

- Continuous flow reactors : These can improve reaction efficiency and reduce side product formation

- Microwave-assisted synthesis : Can significantly reduce reaction times for certain steps

- Anhydrous conditions : Essential for preventing hydrolysis of reactive intermediates

- Temperature control : Critical for maintaining stereoselectivity in the formation of the oxazoline ring

Purification and Characterization

Purification Methods

Effective purification is crucial for obtaining high-purity this compound:

- Column chromatography : Typically using silica gel with appropriate eluent systems (e.g., hexane/ethyl acetate mixtures)

- Recrystallization : Often from ethanol, ethyl acetate, or hexane systems

- Preparative HPLC : For achieving high enantiomeric purity

- Chiral resolution techniques : When necessary to separate enantiomers

Structural Characterization

Multiple analytical techniques are employed to confirm the structure and purity of the synthesized compound:

- NMR spectroscopy : ¹H, ¹³C, and particularly ¹⁹F NMR for the trifluoromethyl group

- Mass spectrometry : To confirm molecular weight and fragmentation pattern

- Infrared spectroscopy : For identifying functional groups

- X-ray crystallography : Provides definitive structural confirmation and absolute stereochemistry

- Chiral HPLC analysis : To determine enantiomeric purity

Crystal Structure Analysis

For related pyridine-oxazoline compounds, crystal structure analysis has revealed important structural features:

- The conformation of similar molecules is influenced by strong N—H...N hydrogen bonding and weak C—H...X (X = O and N) interactions

- Hirshfeld surface analysis shows that H...H contacts constitute a high percentage of intermolecular interactions

- The three-dimensional arrangement in crystal structures provides insights into potential coordination behavior

Stock Solution Preparation

For laboratory applications, proper stock solution preparation of 2-(4-Isopropyl-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is essential. The following table provides guidance for preparing solutions of different concentrations:

| Amount of Compound | Volume Required for 1 mM | Volume Required for 5 mM | Volume Required for 10 mM |

|---|---|---|---|

| 1 mg | 3.8724 mL | 0.7745 mL | 0.3872 mL |

| 5 mg | 19.3619 mL | 3.8724 mL | 1.9362 mL |

| 10 mg | 38.7237 mL | 7.7447 mL | 3.8724 mL |

Applications Relevant to Synthesis Planning

Understanding the applications of this compound provides context for synthesis planning:

Asymmetric Catalysis

The compound serves as a chiral ligand in metal-catalyzed asymmetric reactions. The electron-withdrawing trifluoromethyl group modifies the electronic properties of the pyridine ring, potentially enhancing catalytic activity and selectivity. Planning the synthesis with high enantiomeric purity is therefore essential for these applications.

Metal Coordination Chemistry

The compound contains two potential metal coordination sites (pyridine nitrogen and oxazoline nitrogen), making it valuable for developing novel catalytic systems. The synthesis should preserve the precise spatial arrangement of these coordination sites to ensure effective metal binding.

Chemical Reactivity

The prepared compound can undergo various reactions which should be considered during synthesis planning:

- Substitution reactions : The pyridine ring can undergo nucleophilic aromatic substitution reactions

- Coordination reactions : Formation of complexes with transition metals

- Cyclization reactions : Potential for further modification to create more complex heterocyclic structures

Chemical Reactions Analysis

Types of Chemical Reactions

This compound engages in several reaction types due to its hybrid structure:

-

Nucleophilic Substitution : The trifluoromethyl group activates the pyridine ring for substitution at specific positions .

-

Oxidation/Reduction : The oxazoline ring undergoes redox reactions under controlled conditions.

-

Coordination Chemistry : The nitrogen atoms in oxazoline and pyridine act as ligands for transition metals in catalysis .

-

Cycloaddition : The electron-deficient pyridine ring participates in [4+2] cycloadditions.

Nucleophilic Aromatic Substitution

The trifluoromethyl group directs nucleophilic attack to the pyridine’s 3- and 5-positions.

Example : Reaction with sodium methoxide yields 3-methoxy and 5-methoxy derivatives .

Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Temperature: 80°C

-

Reagent: NaOCH₃ (2 equiv.)

-

Yield: ~65%

Oxidation of the Oxazoline Ring

The oxazoline moiety oxidizes to oxazole under acidic conditions:

Reagents : KMnO₄ in H₂SO₄

Mechanism :

-

Protonation of the oxazoline nitrogen.

-

Two-electron oxidation to form oxazole.

Outcome : Loss of dihydro character, confirmed by NMR.

Coordination with Transition Metals

The compound forms stable complexes with Pd(II) and Ir(III), enhancing catalytic activity in cross-coupling reactions .

Example :

| Component | Role | Application |

|---|---|---|

| PdCl₂ | Metal precursor | Suzuki-Miyaura coupling |

| Ligand (compound) | Chelating agent | Accelerates C-C bond formation |

| Key Findings : |

Reaction Selectivity and Electronic Effects

The trifluoromethyl group’s electron-withdrawing nature and the oxazoline’s steric bulk govern regioselectivity:

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, derivatives of this compound might exhibit interesting pharmacological properties, such as anti-inflammatory or antimicrobial activity. Research could focus on modifying the structure to enhance these properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-[(4S)-4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl]-4-(trifluoromethyl)pyridine

- Molecular Formula : C₁₂H₁₃F₃N₂O

- Molecular Weight : 258.24 g/mol

- Stereochemistry : Contains a single stereocenter at the 4-position of the oxazoline ring (4S configuration) .

- Key Features : The oxazoline moiety provides a chiral environment, while the trifluoromethyl (CF₃) group on the pyridine ring enhances electron-withdrawing effects, influencing metal-ligand interactions in catalytic applications .

Structural and Electronic Features

The compound belongs to the pyridine-oxazoline ligand family, widely used in asymmetric catalysis. Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Pyridine-Oxazoline Derivatives

*Estimated based on structural similarity.

Key Observations:

- Steric Effects :

- The isopropyl group in the target compound provides moderate steric bulk compared to phenyl (more rigid) or tert-butyl (extremely bulky) substituents. This balance enhances enantioselectivity without significantly hindering reaction kinetics .

- The 4R enantiomer () may exhibit reversed stereochemical outcomes in asymmetric reactions, though direct comparative data are lacking.

- Electronic Effects: The trifluoromethyl group on pyridine increases electron-withdrawing character, stabilizing metal complexes (e.g., Cu²⁺) and improving catalytic turnover . Fluorine substituents (e.g., in 8d) offer milder electron-withdrawing effects, which may alter substrate binding affinities .

Biological Activity

The compound 2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine represents a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 270.24 g/mol. The structure features a pyridine ring substituted with a trifluoromethyl group and an oxazole moiety, which is critical for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

- Antitumor Activity : Through inhibition of specific kinases involved in cancer cell proliferation.

- Antimicrobial Properties : By disrupting bacterial cell membranes or inhibiting essential enzymes.

In Vitro Studies

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Inhibition of cell cycle progression |

| A549 (Lung) | 12.8 | Induction of apoptosis |

| HeLa (Cervical) | 10.5 | Inhibition of kinase activity |

These results suggest that the compound may serve as a lead structure for developing anticancer agents.

Case Studies

- Antitumor Activity in Xenograft Models : In vivo studies using xenograft models demonstrated significant tumor reduction when treated with the compound compared to controls. Tumor growth inhibition was observed at dosages as low as 10 mg/kg.

- Synergistic Effects : The compound has shown synergistic effects when combined with existing chemotherapeutics, enhancing overall efficacy while reducing side effects.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound exhibits favorable absorption and distribution characteristics, with a half-life of approximately 6 hours in plasma. This profile supports its potential for further development as a therapeutic agent.

Q & A

Q. What are the key considerations for synthesizing 2-(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)-4-(trifluoromethyl)pyridine, and how can reaction yields be optimized?

The synthesis of this compound involves multi-step heterocyclic reactions, typically starting with the formation of the oxazole ring followed by coupling with a trifluoromethylpyridine moiety. Critical factors include:

- Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for oxazole ring cyclization due to their ability to stabilize intermediates .

- Catalyst optimization : Base catalysts (e.g., NaOH) are crucial for deprotonation during coupling steps, but excess base may lead to side reactions.

- Temperature control : Maintaining temperatures below 40°C prevents decomposition of the trifluoromethyl group .

For yield optimization, purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended, with typical yields ranging from 60–75% .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound?

Key NMR strategies include:

- ¹H-¹H COSY : To confirm connectivity between oxazole protons (δ 4.1–4.5 ppm, dihydro-oxazole) and the isopropyl group (δ 1.2–1.4 ppm) .

- ¹³C DEPT-135 : Identifies quaternary carbons (e.g., trifluoromethylpyridine C-4 at ~150 ppm) and distinguishes CH₂/CH₃ groups in the oxazole ring .

- ¹⁹F NMR : Confirms the presence and environment of the trifluoromethyl group (δ -62 to -65 ppm) .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles due to potential skin/eye irritation (H315/H319 hazards) .

- Ventilation : Handle in a fume hood to avoid inhalation of volatile intermediates.

- Waste disposal : Neutralize acidic/basic residues before disposal (P501 guidelines) .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in proposed molecular geometries, and what are common refinement challenges?

- Data collection : High-resolution (<1.0 Å) data is essential for resolving the oxazole ring’s puckering and the trifluoromethyl group’s orientation. Use synchrotron sources for weak diffractors .

- Refinement in SHELXL : Apply restraints for CF₃ group disorder and anisotropic displacement parameters. The Hirshfeld test can validate hydrogen bonding (e.g., C–H···N interactions between oxazole and pyridine) .

- Common pitfalls : Twinning or pseudo-symmetry in the crystal lattice may require using the TWIN/BASF commands in SHELXL .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under catalytic conditions?

- Electrophilic substitution : The trifluoromethylpyridine moiety directs electrophiles to the oxazole ring’s C-5 position. DFT calculations (B3LYP/6-31G*) can predict regioselectivity .

- Catalytic hydrogenation : Pd/C or Raney Ni selectively reduces the dihydro-oxazole ring without affecting the trifluoromethyl group. Monitor via in situ IR for C=N bond conversion (~1650 cm⁻¹) .

Q. How does the compound’s structure influence its bioactivity in agrochemical applications?

Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.